2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-d][1,2,4]triazinone core with a naphthalene moiety attached
Properties
IUPAC Name |
2-naphthalen-1-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-14-8-13(18-19(14)9-16-17-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLDOYHJRUAIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NNC(=O)C4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthyl hydrazine with a suitable triazine derivative under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing kinase inhibitors and other therapeutic agents.
Materials Science: Use in the design of organic semiconductors and light-emitting materials.
Biological Studies: Investigation of its biological activity, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a kinase inhibitor.
Uniqueness
2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to the presence of the naphthalene moiety, which can enhance its electronic properties and biological activity compared to other similar compounds.
Biological Activity
2-(Naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, including its anticancer properties, enzyme inhibition capabilities, and antimicrobial activities, based on diverse research findings.
Chemical Structure
The chemical structure of 2-(Naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can be represented as follows:
Anticancer Activity
Recent studies have indicated that 2-(Naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BxPC-3 | 12.5 | Induction of apoptosis |
| PC-3 | 15.0 | Inhibition of AKT-mTOR pathway |
| HCT-116 | 10.0 | Disruption of PD1-PD-L1 interaction |
The compound's effectiveness was compared to known anticancer agents, revealing a promising profile for further development as a therapeutic agent.
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor. Specifically, it has been tested for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Comparison with Known Inhibitors |
|---|---|---|
| DHODH | 8.0 | More potent than brequinar |
| Acetylcholinesterase (AChE) | 157.3 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 46.4 | Comparable to physostigmine |
The ability to inhibit these enzymes suggests potential applications in treating conditions like cancer and neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 2-(Naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one have shown promising results against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar pyrazolo derivatives. One notable study focused on a series of pyrazolo compounds linked to thiazole moieties that demonstrated enhanced anticancer and antimicrobial properties compared to their parent compounds.
Study Highlights:
- Objective: Assess the biological activity of pyrazolo derivatives.
- Methodology: In vitro assays using various cancer cell lines and microbial strains.
- Results: Some derivatives exhibited IC50 values lower than those of established drugs, suggesting improved efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
